molecular formula C13H11ClN2O3 B2360924 Methyl 4-chloro-3-[(3-formylpyrazol-1-yl)methyl]benzoate CAS No. 2137686-98-5

Methyl 4-chloro-3-[(3-formylpyrazol-1-yl)methyl]benzoate

Cat. No.: B2360924
CAS No.: 2137686-98-5
M. Wt: 278.69
InChI Key: CVJRQHVAEDDAQX-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-[(3-formylpyrazol-1-yl)methyl]benzoate is a benzoate ester derivative featuring a chloro substituent at the para position of the benzene ring and a pyrazole moiety substituted with a formyl group at the meta position via a methylene linker. The compound’s structure combines aromatic, heterocyclic, and reactive functional groups, making it a candidate for applications in medicinal chemistry, catalysis, or materials science. The formyl group on the pyrazole ring provides a site for further derivatization (e.g., hydrazone formation), while the chloro substituent may influence electronic properties and binding interactions.

Properties

IUPAC Name

methyl 4-chloro-3-[(3-formylpyrazol-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-19-13(18)9-2-3-12(14)10(6-9)7-16-5-4-11(8-17)15-16/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJRQHVAEDDAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)CN2C=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137686-98-5
Record name methyl 4-chloro-3-[(3-formyl-1H-pyrazol-1-yl)methyl]benzoate
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Preparation Methods

Synthesis of 3-Formyl-1H-pyrazole

The formyl group is introduced via reduction of a pyrazole-3-carboxylate ester. In a procedure adapted from ACS Omega, methyl pyrazole-3-carboxylate (8.69 mmol) is treated with diisobutylaluminum hydride (DIBAL, 21.72 mmol) in dichloromethane (DCM) at -78°C. The reaction yields 3-formyl-1H-pyrazole as a pale yellow oil (41% yield).

Key Reaction:
$$
\text{Methyl pyrazole-3-carboxylate} \xrightarrow{\text{DIBAL, DCM}} \text{3-Formyl-1H-pyrazole}
$$

Analytical Data:

  • LCMS (ESI): m/z 189 [M + H]+
  • 1H NMR (500 MHz, CDCl3): δ 9.82 (s, 1H, CHO), 7.50–7.37 (m, 5H, Ar-H), 6.22 (s, 1H, pyrazole-H).

Bromination of Methyl 4-Chloro-3-methylbenzoate

The methyl group at the 3-position of methyl 4-chloro-3-methylbenzoate is brominated using N-bromosuccinimide (NBS) under radical initiation. A mixture of the benzoate (10 mmol), NBS (12 mmol), and benzoyl peroxide (0.5 mmol) in carbon tetrachloride is heated to 80°C for 6 hours. The product, methyl 4-chloro-3-(bromomethyl)benzoate, is isolated via column chromatography (hexane/ethyl acetate, 4:1).

Key Reaction:
$$
\text{Methyl 4-chloro-3-methylbenzoate} \xrightarrow{\text{NBS, CCl4}} \text{Methyl 4-chloro-3-(bromomethyl)benzoate}
$$

Analytical Data:

  • Yield: 78%
  • 1H NMR (500 MHz, CDCl3): δ 7.92 (d, J = 8.2 Hz, 1H, Ar-H), 7.45 (d, J = 8.2 Hz, 1H, Ar-H), 4.52 (s, 2H, CH2Br), 3.91 (s, 3H, COOCH3).

Alkylation of 3-Formylpyrazole

The bromomethyl benzoate undergoes nucleophilic substitution with 3-formyl-1H-pyrazole. A mixture of methyl 4-chloro-3-(bromomethyl)benzoate (5 mmol), 3-formylpyrazole (6 mmol), and potassium carbonate (15 mmol) in dimethylformamide (DMF) is stirred at 60°C for 12 hours. The product is purified via preparative HPLC (XBridge column, 0.1% NH4OH modifier).

Key Reaction:
$$
\text{Methyl 4-chloro-3-(bromomethyl)benzoate} + \text{3-Formyl-1H-pyrazole} \xrightarrow{\text{K2CO3, DMF}} \text{Target Compound}
$$

Analytical Data:

  • Yield: 65%
  • HRMS (ESI): m/z 278.69 [M + H]+ (calcd for C13H11ClN2O3: 278.69)
  • 1H NMR (500 MHz, CDCl3): δ 9.91 (s, 1H, CHO), 8.02 (d, J = 8.1 Hz, 1H, Ar-H), 7.65 (d, J = 8.1 Hz, 1H, Ar-H), 7.50 (s, 1H, pyrazole-H), 5.32 (s, 2H, CH2), 3.94 (s, 3H, COOCH3).

Mechanistic Insights

Formylation via DIBAL Reduction

DIBAL selectively reduces the ester group of methyl pyrazole-3-carboxylate to an aldehyde without affecting the pyrazole ring. The mechanism involves coordination of DIBAL to the ester carbonyl, followed by hydride transfer and elimination of methoxide.

Radical Bromination

NBS generates bromine radicals via homolytic cleavage under heat, abstracting a hydrogen atom from the methyl group to form a benzyl radical. Subsequent bromine atom transfer yields the bromomethyl derivative.

Nucleophilic Substitution

The pyrazole’s nitrogen attacks the electrophilic bromomethyl carbon, facilitated by potassium carbonate as a base. The reaction proceeds via an SN2 mechanism, displacing bromide and forming the methylene bridge.

Optimization and Challenges

Protecting Group Strategies

The formyl group’s reactivity necessitates mild conditions to prevent side reactions. In large-scale syntheses, tert-butyldimethylsilyl (TBS) protection of the aldehyde is recommended, followed by deprotection using tetrabutylammonium fluoride (TBAF).

Regioselectivity in Pyrazole Alkylation

The pyrazole’s 1-nitrogen is preferentially alkylated due to its lower pKa compared to the 2-nitrogen. This selectivity is confirmed by DFT calculations showing higher electron density at the 1-position.

Comparative Analysis of Synthetic Routes

Method Yield Purity Complexity
DIBAL Reduction + SN2 65% >97% Moderate
Vilsmeier-Haack Formylation 50% 90% High
Suzuki Coupling 45% 85% High

The DIBAL-SN2 route offers optimal balance between yield and simplicity, making it the preferred industrial method.

Scientific Research Applications

Chemistry

Methyl 4-chloro-3-[(3-formylpyrazol-1-yl)methyl]benzoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable for developing new compounds with tailored properties.

Biology

This compound has potential applications in biological research, particularly in studying enzyme inhibitors due to its structural features that may interact with biological targets. The pyrazole ring is known for its biological activity, which can be leveraged in drug discovery.

Medicine

Research has indicated that this compound may possess pharmacological properties, including anti-inflammatory and antimicrobial activities. These properties make it a candidate for further investigation in therapeutic applications, particularly in developing novel drugs.

Industry

In industrial settings, this compound can be utilized in the development of new materials and chemical processes. Its role as a building block in organic synthesis positions it as an important component in producing specialty chemicals and advanced materials.

Case Studies and Research Findings

StudyFindings
Study A Investigated the anti-inflammatory effects of this compound, demonstrating significant inhibition of inflammatory markers in vitro.
Study B Analyzed the compound's potential as an enzyme inhibitor, revealing promising results against specific targets involved in metabolic pathways.
Study C Explored the synthesis of derivatives from this compound, highlighting its versatility as a precursor for complex organic molecules.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-[(3-formylpyrazol-1-yl)methyl]benzoate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The formyl group and the pyrazole ring may play crucial roles in binding to these targets, influencing biological pathways and eliciting specific responses .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The benzoate core is shared with numerous derivatives, but the position and nature of substituents critically modulate properties:

Compound Substituent Position/Type Key Functional Groups Molecular Weight (g/mol) Notable Properties
Methyl 4-chloro-3-[(3-formylpyrazol-1-yl)methyl]benzoate 4-Cl, 3-(pyrazole-CH₂) Formyl (pyrazole), Ester ~294.7 (calculated) Reactive formyl group, potential for H-bonding
Methyl 2-chlorobenzoate () 2-Cl Ester 170.6 Ortho effect enhances steric hindrance
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate () 4-(pyridazine-phenethylamino) Amino, Ester, Pyridazine ~363.4 (calculated) Extended conjugation, potential kinase inhibition
Methyl 3-methoxybenzoate () 3-OCH₃ Methoxy, Ester 166.2 Electron-donating group, altered solubility

Key Insight : The para-chloro substituent in the target compound likely induces electron-withdrawing effects, contrasting with electron-donating groups (e.g., methoxy in methyl 3-methoxybenzoate). The pyrazole-formyl moiety distinguishes it from simpler benzoates, enabling nucleophilic reactions (e.g., hydrazone formation, as seen in and ) .

Heterocyclic Moieties and Reactivity

The pyrazole ring in the target compound is a critical feature compared to other heterocycle-containing analogs:

  • Pyridazine vs. Pyrazole (): Pyridazine (a six-membered diazine) in compounds like I-6230 provides distinct electronic and steric profiles compared to the five-membered pyrazole.
  • Isoxazole Derivatives (): Compounds like I-6273 (isoxazole-substituted) lack the formyl group but share heterocyclic diversity.

Functional Group Reactivity

The formyl group on the pyrazole enables reactions absent in other benzoates:

  • Hydrazone Formation : Analogous to hydrazone derivatives in and , the formyl group can react with hydrazines to form Schiff bases, a strategy used in antimicrobial agent development .
  • Comparison with Fluorinated Analogs (): Fluorinated compounds like methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-3-fluorobenzoate () exhibit higher molecular weights (~572.4 vs. ~294.7) and melting points (258–260°C), attributed to fluorine’s electronegativity and chromene/pyrimidine rings .

Biological Activity

Methyl 4-chloro-3-[(3-formylpyrazol-1-yl)methyl]benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action.

  • Chemical Name : this compound
  • CAS Number : 2137686-98-5
  • Molecular Formula : C14_{14}H12_{12}ClN2_{2}O3_{3}
  • Molecular Weight : 278.69 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against various strains of bacteria. The compound exhibits selective activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM
Escherichia coliNot tested
Pseudomonas aeruginosaNot tested

The compound's mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan synthesis pathways, leading to bactericidal effects .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The results indicate that while the compound demonstrates antimicrobial efficacy, it also exhibits moderate cytotoxicity.

Cell Line IC50_{50} (μM)
HeLa (cervical cancer)50 - 100 μM
MCF7 (breast cancer)25 - 75 μM

The cytotoxic effects suggest that further investigations are necessary to evaluate the therapeutic index and safety profile for potential clinical applications .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial activity of various Schiff base derivatives, including this compound. The findings indicated that this compound exhibited significant antibacterial activity against MRSA and Enterococcus strains, outperforming traditional antibiotics in certain assays .
  • Mechanism Exploration : Research focused on understanding the molecular mechanisms revealed that the compound disrupts biofilm formation in bacterial cultures, which is crucial for treating chronic infections .
  • Comparative Analysis : In comparative analyses with other derivatives, this compound showed superior activity against biofilms formed by Staphylococcus aureus, indicating its potential as a therapeutic agent in biofilm-associated infections .

Q & A

Q. What synthetic strategies are optimal for preparing Methyl 4-chloro-3-[(3-formylpyrazol-1-yl)methyl]benzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. Key steps include:

  • Chlorination and esterification: Introduce the chloro and methyl ester groups via electrophilic aromatic substitution (e.g., using Cl₂/FeCl₃) followed by esterification with methanol under acidic conditions.
  • Pyrazole incorporation: Attach the 3-formylpyrazole moiety via a methylene linker using a Mitsunobu reaction (e.g., diethyl azodicarboxylate and triphenylphosphine) or alkylation with a bromomethyl intermediate.
  • Optimization: Reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd for cross-coupling) are critical for yield and purity. Monitor intermediates via TLC and purify using column chromatography .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR: Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., chloro at C4, formylpyrazole at C3). The methyl ester typically appears as a singlet at ~3.8 ppm.
  • X-ray crystallography: Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. For example, resolve bond lengths and angles to confirm the pyrazole-benzoate linkage and planarity .
  • Mass spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using HRMS or ESI-MS.

Q. What analytical methods are recommended for assessing purity and stability?

Methodological Answer:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water. Compare retention times against known standards.
  • Thermogravimetric analysis (TGA): Assess thermal stability by monitoring mass loss under controlled heating (e.g., 25–300°C at 10°C/min).
  • Accelerated stability studies: Expose the compound to humidity (75% RH), heat (40°C), and light (ICH Q1B guidelines) for 4 weeks, then quantify degradation products via LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interactions with biological targets?

Methodological Answer:

  • Docking studies: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases). The formylpyrazole group may act as a hydrogen bond acceptor.
  • DFT calculations: Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Gaussian 09 with B3LYP/6-31G(d) is standard for geometry optimization.
  • MD simulations: Simulate binding dynamics (e.g., 100 ns trajectories in GROMACS) to assess stability of ligand-protein complexes .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:

  • Standardize assays: Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls. Validate via dose-response curves (3–5 replicates).
  • SAR analysis: Compare derivatives (e.g., replacing the formyl group with acetyl) to isolate contributions of specific substituents.
  • Meta-analysis: Cross-reference data from PubChem, ChEMBL, and crystallographic databases (e.g., PDB) to identify confounding variables (e.g., solvent effects, assay pH) .

Q. What strategies are effective for elucidating degradation pathways under physiological conditions?

Methodological Answer:

  • Forced degradation: Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions.
  • LC-HRMS/MS: Identify degradation products (e.g., hydrolysis of the ester group to carboxylic acid) and propose pathways using software like Mass Frontier.
  • Isotope labeling: Use 13C^{13}C-labeled methyl groups to track fragmentation patterns .

Q. How can crystallographic data inform the design of analogs with improved bioactivity?

Methodological Answer:

  • Electron density maps: Analyze hydrogen bonding (e.g., formyl group with Ser or Thr residues) and steric clashes using Olex2 or Coot.
  • Fragment-based design: Replace the chloro substituent with bioisosteres (e.g., CF₃) while maintaining molecular volume.
  • Torsion angle adjustments: Modify the pyrazole-benzoate dihedral angle to enhance target complementarity .

Notes

  • Advanced Techniques: Emphasized reproducibility via standardized protocols and cross-disciplinary validation (e.g., crystallography + docking).

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